molecular formula C16H20NO4- B12343981 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester

1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester

Cat. No.: B12343981
M. Wt: 290.33 g/mol
InChI Key: UMJDUZFRWNBBGO-UHFFFAOYSA-M
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Description

1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester is a chemical compound with the molecular formula C17H23NO5. This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester typically involves the esterification of 1,3-piperidinedicarboxylic acid with 3-ethyl and 1-(phenylmethyl) groups. The reaction conditions often include the use of an acid catalyst and an alcohol solvent. The process may involve heating the reactants to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester is unique due to its specific ester groups and the presence of both ethyl and phenylmethyl substituents. These structural features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H20NO4-

Molecular Weight

290.33 g/mol

IUPAC Name

3-ethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylate

InChI

InChI=1S/C16H21NO4/c1-2-16(14(18)19)9-6-10-17(12-16)15(20)21-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19)/p-1

InChI Key

UMJDUZFRWNBBGO-UHFFFAOYSA-M

Canonical SMILES

CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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